1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone
Description
1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone is a spirocyclic compound featuring a unique 5.5-membered bicyclic structure. The molecule contains an oxygen atom (4-oxa) and two nitrogen atoms (1,9-diaza) within its spiro framework, with an acetyl (ethanone) group attached to the nitrogen at position 1.
Properties
IUPAC Name |
1-(4-oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(13)12-6-7-14-8-10(12)2-4-11-5-3-10/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMBIENPISSMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOCC12CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Followed by Cyclization
A widely adopted method involves reductive amination of ketoamines to generate piperidine intermediates, which undergo cyclization under basic conditions. In a representative procedure, 6-phenethyl-1-oxa-6-azaspiro[2.5]octane (17-1 ) is synthesized from phenethylamine and a diketone precursor in dimethyl sulfoxide (DMSO) at 50°C, achieving a 77% yield. Subsequent treatment with aniline in ethanol–water (9:1) at 100°C affords 1-phenethyl-4-((phenylamino)methyl)piperidin-4-ol (18-1 ), which is acylated with 2-chloropropionyl chloride to form the cyclization precursor 19-1 .
Critical Reaction Parameters
Chiral Synthesis Using Asymmetric Catalysis
The patent WO2012156693A1 discloses a stereoselective route employing a chiral ruthenium catalyst, [(S)-TsDpen-Ru(η-cymene)Cl], in acetonitrile or dichloromethane. This method achieves enantiomeric excess (ee) >95% by hydrogenating a prochiral enamine intermediate under 1–10 bar H₂ pressure. The benzyl and tert-butyl protecting groups are emphasized for their steric bulk, which directs the reduction to favor the desired stereoisomer.
Functionalization at the 1-Position: Introduction of the Ethanone Group
The ethanone moiety is introduced via acylation or nucleophilic substitution. A two-step protocol is prevalent:
Acylation of the Secondary Amine
In the ACS study, 2-chloropropionyl chloride (10-1 ) reacts with 18-1 in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base, to yield 19-1 with 89% efficiency. The chloro group is subsequently displaced by a methyl group via alkaline hydrolysis, forming the ethanone derivative.
Optimization Insights
Palladium-Catalyzed Cross-Coupling
The patent describes a Suzuki–Miyaura coupling between a boronic ester and a bromoacetyl intermediate in 2-methyltetrahydrofuran, using palladium(II) acetate and tetrabutylammonium bromide. This method achieves >90% conversion but requires rigorous exclusion of moisture.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (DCM/MeOH gradients) is standard for intermediate purification. Chiral separations, critical for enantiopure products, employ Chiralpak IA columns with n-heptane/isopropyl alcohol (95:5) mobile phases.
Spectroscopic Validation
-
NMR : The spirocyclic structure is confirmed by distinct proton environments, such as the deshielded methylene protons at δ 2.89–2.51 ppm in 15cR .
-
HPLC-MS : Purity ≥99% is achieved for final compounds, with mass-to-charge (m/z) ratios matching theoretical values.
Table 1: Key Spectral Data for Intermediate 15cR
| Property | Value |
|---|---|
| 1H NMR (CDCl₃) | δ 7.44–7.17 (m, 10H), 4.38 (q), 1.53 (d) |
| HPLC-MS Purity | 100% |
| HRMS [M]⁺ | 364.2227 (Δ = −0.93 ppm) |
Scale-Up and Industrial Considerations
Solvent Recycling
Methyl tetrahydrofuran is preferred over traditional solvents (e.g., DCM) due to its higher boiling point (80°C) and compatibility with hydrogenation reactions.
Catalytic Efficiency
Iridium on calcium carbonate (5% w/w) enables large-scale hydrogenations with substrate-to-catalyst ratios of 100:1, reducing costs.
Table 2: Optimized Conditions for Kilogram-Scale Synthesis
| Parameter | Value |
|---|---|
| Catalyst | 5% Ir/CaCO₃ |
| Pressure | 5 bar H₂ |
| Temperature | 40°C |
| Yield | 92% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
The synthesis of 1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the diazaspiro framework.
- Introduction of the oxo group.
- Final purification and characterization.
This process emphasizes efficiency and high yield, often utilizing fewer hazardous reagents compared to traditional methods.
Research indicates that compounds related to this compound exhibit significant biological activities, including:
- Anticancer Activity : Some derivatives have shown promise in targeting cancer cells.
- Neuropharmacological Effects : The compound's structure suggests potential for neuroactive properties.
Table 2: Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Potential to target various cancer types |
| Neuropharmacological | Possible effects on neurological pathways |
Case Studies and Research Findings
Several studies have investigated the interactions of this compound with biological targets:
- Binding Affinity Studies : Research has focused on its binding affinity to specific receptors involved in pain modulation and neuroprotection.
Notable Research Findings
- A study demonstrated that derivatives of this compound could effectively inhibit certain cancer cell lines, suggesting a mechanism involving apoptosis induction.
- Another investigation highlighted its potential as a neuroprotective agent in models of neurodegeneration.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, enhancing our understanding of its unique properties.
Table 3: Comparative Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4-Diazaspiro[5.5]undecan-3-one | Similar diazaspiro framework without oxygen | Primarily studied for anticancer activity |
| 1-Oxa-4,9-diazaspiro[5.5]undecan | Similar spiro structure but lacks a carbonyl group | Focused on neuropharmacological effects |
| 2-Acetamido-4-methylthiazole | Different core but shares biological activity | Known for antimicrobial properties |
Mechanism of Action
The mechanism by which 1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition ultimately leads to the bacterium’s death. The compound’s interaction with other receptors and enzymes may involve similar binding and inhibition mechanisms.
Comparison with Similar Compounds
Structural Comparison with Analogous Spirocyclic Compounds
The spirocyclic scaffold is a common feature in bioactive molecules. Below is a comparison with structurally related compounds:
Table 1: Structural Features of Selected Spirocyclic Ethanones
Key Observations :
- Heteroatom Positioning : The placement of oxygen and nitrogen atoms within the spiro ring (e.g., 4-oxa vs. 1-oxa) significantly impacts electronic properties and hydrogen-bonding capabilities. For instance, 4-oxa derivatives may exhibit enhanced solubility compared to 1-oxa analogs due to altered dipole moments .
- Substituent Effects: Functional groups like fluorobenzyl (in ) or chloroaryl (in ) modulate lipophilicity and target affinity. The acetyl group in the target compound could favor interactions with catalytic sites in enzymes, similar to ethanone derivatives in α-glucosidase inhibition studies .
Physicochemical Properties and Druglikeness
- Lipophilicity : The presence of oxygen in the spiro ring (e.g., 4-oxa) may reduce logP values compared to purely hydrocarbon analogs, improving aqueous solubility.
- Metabolic Stability : Tert-butyl carbamate-protected spirocycles () are likely more stable than free amines, impacting pharmacokinetics.
Biological Activity
1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone is a complex organic compound notable for its unique spirocyclic structure, which includes both nitrogen and oxygen heteroatoms. Its molecular formula is with a molecular weight of 198.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmacology.
Structural Characteristics
The structure of this compound allows it to interact with various biological targets, particularly receptors involved in pain modulation and neuropharmacological processes. The spirocyclic framework contributes to its unique pharmacological profile.
Biological Activity
Research indicates that compounds related to this compound exhibit significant biological activities, including:
- Antinociceptive Effects : The compound acts as a dual ligand for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), which are crucial targets in pain management. Its interaction with these receptors suggests potential applications in analgesia .
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, making it a candidate for treating various neurological disorders .
The mechanism of action involves binding to the σ1R and MOR, affecting several biochemical pathways related to pain perception and cellular metabolism. Studies have shown that this compound can modulate signaling pathways that influence gene expression and metabolic processes .
Research Findings
A review of literature reveals several studies focusing on the synthesis and biological evaluation of this compound and its derivatives:
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Analgesic Activity : In a study involving mice, the compound demonstrated significant analgesic effects comparable to morphine but with a distinct mechanism that may reduce opioid-related side effects .
- Metabolic Disorders : Another study indicated that derivatives of this compound could influence fatty acid synthesis pathways, suggesting potential applications in metabolic disorders such as obesity .
Q & A
Q. What synthetic methods are reported for 1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone derivatives?
The synthesis of spirocyclic derivatives often involves cyclocondensation reactions. For example, describes an efficient method using 3-arylamino-2-cyano-3-mercaptoacrylamide with aldehydes (e.g., terephthalaldehyde) or 4-oxo-piperidine derivatives in ethanol under catalytic p-toluenesulfonic acid (p-TsOH). This approach yields spiro compounds with high regioselectivity. Reaction optimization includes temperature control (reflux conditions) and catalyst loading (1–5 mol%). Purification typically involves column chromatography or recrystallization .
Q. How is the spirocyclic framework of this compound structurally validated?
X-ray crystallography is the gold standard for confirming spirocyclic structures. While not explicitly detailed for this compound, highlights the widespread use of SHELX software (e.g., SHELXL for refinement) in small-molecule crystallography. Computational tools like density functional theory (DFT) can supplement experimental data to validate bond angles and torsional strain in the spiro ring .
Q. What pharmacological targets have been identified for this compound class?
identifies peripheral alpha-1 adrenoceptor blockade as the primary mechanism for antihypertensive activity in 9-substituted derivatives. The parent compound (21) showed potent activity in spontaneously hypertensive rats (SHR), with in vitro receptor binding assays confirming selectivity. Secondary targets may include serotonin receptors, but further profiling is needed .
Advanced Research Questions
Q. How do structural modifications at the 9-position influence biological activity?
Substitution patterns critically impact activity. demonstrates that 9-(2-indol-3-ylethyl) derivatives retain potency, while bulky aryl groups reduce efficacy. For example:
Q. How can contradictions in biological activity data be resolved methodologically?
Discrepancies between in vitro and in vivo results (e.g., potency vs. bioavailability) require integrated approaches:
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.
- Dose-response studies : Use staggered dosing in SHR models to differentiate efficacy thresholds ( ).
- Receptor subtype profiling : Employ radioligand displacement assays to confirm alpha-1 adrenoceptor subtype selectivity (α1A vs. α1B) .
Q. What strategies optimize reaction yields in spirocyclic derivative synthesis?
Key methods include:
- Catalyst screening : p-TsOH in ethanol enhances cyclization efficiency ( ).
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yields >80% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
